molecular formula C18H21NO2S B5372605 N-[(2-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE

N-[(2-METHOXYPHENYL)METHYL]-2-(PROPYLSULFANYL)BENZAMIDE

Cat. No.: B5372605
M. Wt: 315.4 g/mol
InChI Key: ZJHOYIKHLRKIDL-UHFFFAOYSA-N
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Description

N-[(2-Methoxyphenyl)methyl]-2-(propylsulfanyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, a propylsulfanyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxyphenyl)methyl]-2-(propylsulfanyl)benzamide typically involves the reaction of 2-(propylsulfanyl)benzoic acid with 2-methoxybenzylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxyphenyl)methyl]-2-(propylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide core can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[(2-Methoxyphenyl)methyl]-2-(propylsulfanyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Methoxyphenyl)methyl]-2-(propylsulfanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl and propylsulfanyl groups may contribute to the compound’s binding affinity and specificity. The benzamide core can interact with the active site of enzymes, potentially inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-Methoxyphenyl)methyl]-2-(propylsulfanyl)benzamide is unique due to the presence of both methoxyphenyl and propylsulfanyl groups, which may confer distinct chemical and biological properties compared to other benzamide derivatives

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-propylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-3-12-22-17-11-7-5-9-15(17)18(20)19-13-14-8-4-6-10-16(14)21-2/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHOYIKHLRKIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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